![molecular formula C10H5ClN2S2 B1398118 2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine CAS No. 443149-08-4](/img/structure/B1398118.png)
2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- consists of a pyrimidine ring fused with a thiophene ring, with a chlorine atom at the 2-position and a thienyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- often involve multi-step synthesis processes. These methods typically start with the preparation of key intermediates, followed by cyclization and functional group modifications to obtain the final product. The use of high-temperature reactions and specific catalysts is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or alkoxides.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and thioethers are typical reduction products.
Scientific Research Applications
2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit various enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the inhibition of protein kinases and other molecular targets in cellular signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby disrupting the signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidine: Another member of the thienopyrimidine family, known for its biological activities and structural similarity to purines.
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to distinct biological activities.
Uniqueness
2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the thienyl group at specific positions allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-chloro-4-thiophen-3-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S2/c11-10-12-7-2-4-15-9(7)8(13-10)6-1-3-14-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXICDVCRHWIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


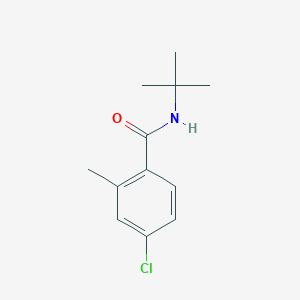


![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

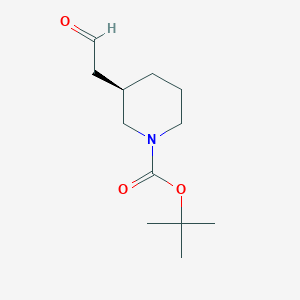
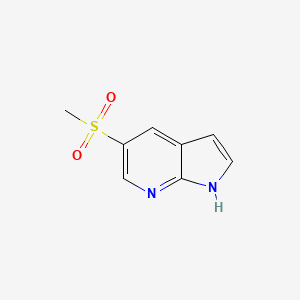
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
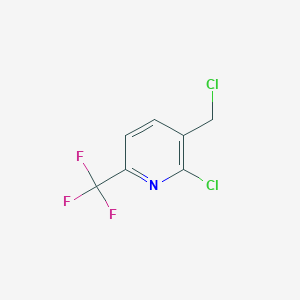

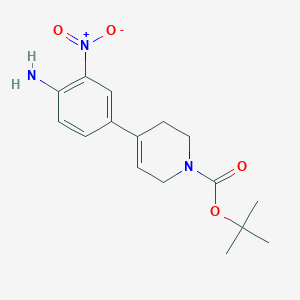
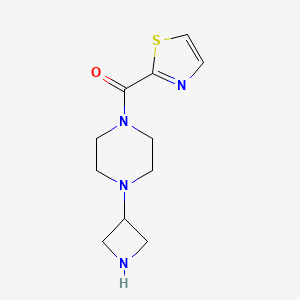
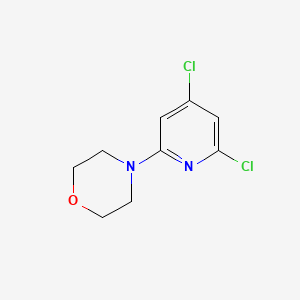
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)
